β-Nicotinamide Mononucleotide (NMN) vs Nicotinamide (NAM): Chronic NAD+ Elevation Efficacy in Human Randomized Controlled Trial
In a 14-day randomized, open-label, placebo-controlled trial with 65 healthy adults, NMN supplementation (500 mg twice daily) produced a statistically significant ~2-fold increase in whole-blood NAD+ concentrations, whereas NAM supplementation (500 mg twice daily) showed no significant difference from placebo for chronic NAD+ elevation [1]. Whole-blood NAD+ levels in the NMN group rose from approximately 30 µM at baseline to ~60 µM after 14 days, while the NAM group remained near baseline levels [1].
| Evidence Dimension | Change in whole-blood NAD+ concentration after 14-day oral supplementation |
|---|---|
| Target Compound Data | ~2-fold increase; from approximately 30 µM to ~60 µM |
| Comparator Or Baseline | Nicotinamide (NAM) 500 mg twice daily: no significant change from baseline vs placebo |
| Quantified Difference | NMN: ~100% increase; NAM: ~0% chronic increase (p < 0.05 NMN vs placebo; NAM not significant) |
| Conditions | 14-day randomized, open-label, placebo-controlled trial; 65 healthy adults; 500 mg twice daily oral dose |
Why This Matters
Procurement of NMN over NAM is justified by human RCT evidence of sustained NAD+ elevation, whereas NAM fails to produce chronic NAD+ increases despite being a lower-cost alternative NAD+ precursor.
- [1] Christen S, et al. The differential impact of three different NAD+ boosters on circulatory NAD and microbial metabolism in humans. Nature Metabolism. 2026;8(1):62-73. DOI: 10.1038/s42255-025-01421-8 View Source
